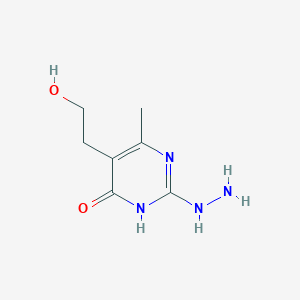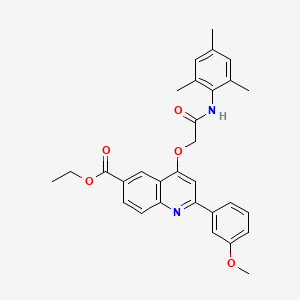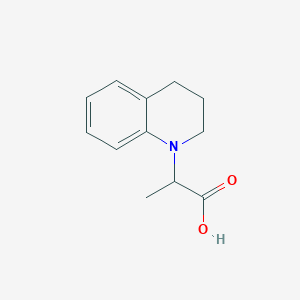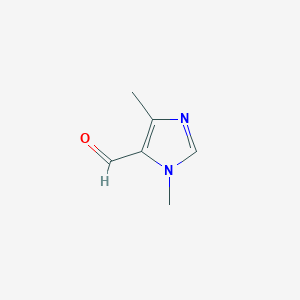
N'-(Methylsulfamoyl)propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’-(Methylsulfamoyl)propane-1,3-diamine” is a chemical compound with the molecular formula C4H13N3O2S. It’s similar to “N,N -Dimethyl-1,3-propanediamine”, which is a colorless liquid with a fishy odor .
Synthesis Analysis
While specific synthesis methods for “N’-(Methylsulfamoyl)propane-1,3-diamine” are not available, 1,3-diamines, in general, are significant motifs in natural products and serve as building blocks in synthetic organic chemistry .Aplicaciones Científicas De Investigación
Downstream Processing of Biologically Produced Diols
1,3-Propanediol, a compound related to the context of N'-(Methylsulfamoyl)propane-1,3-diamine, is highlighted for its wide range of applications and is primarily produced biologically. The review by Zhi-Long Xiu and A. Zeng (2008) emphasizes the significance of downstream processing in the microbial production of diols like 1,3-propanediol. It discusses the cost implications and technological challenges of separation and purification processes, suggesting areas for future improvement such as aqueous two-phase extraction and pervaporation to enhance yield, purity, and energy efficiency (Zhi-Long Xiu & A. Zeng, 2008).
Catalytic Conversion to 1,3-Propanediol
Another study focuses on the catalytic conversion of glycerol to 1,3-propanediol, a process relevant to the chemical industry. The review by Alisson Dias da Silva Ruy et al. (2020) explores the efficiency of heterogeneous catalysts in this conversion, indicating the potential for significant industrial competitiveness. It highlights the role of catalysts like platinum, iridium, and copper in improving the process's selectivity and activity (Alisson Dias da Silva Ruy et al., 2020).
Perspectives on Hydrogen Storage
Additionally, research on hydrogen storage technologies, including the use of organic compounds as hydrogen carriers, provides an indirect link to the chemical applications of compounds like this compound. The study by A. Bourane et al. (2016) evaluates different classes of compounds for their suitability as hydrogen storage mediums, mentioning the relevance of cycloalkanes and highlighting the challenges of achieving high hydrogen content and addressing cost and synthesis issues (A. Bourane et al., 2016).
Propiedades
IUPAC Name |
N'-(methylsulfamoyl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13N3O2S/c1-6-10(8,9)7-4-2-3-5/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCRPDVOORWVQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)NCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Cyclopentyl-4-[(dimethylsulfamoylamino)methyl]-1-oxophthalazine](/img/structure/B2604018.png)
![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2604019.png)




![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-propyloxamide](/img/structure/B2604025.png)


![3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione](/img/structure/B2604031.png)


![5-(4-ethoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2604038.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((2,5-dimethoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2604040.png)
